Vibsanin C

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Vibsanin C, a novel 7-membered vibsane-type diterpene, is isolated from the leaves of Viburnum awabuki. Its absolute structure has been a subject of interest and has been established through X-ray crystallographic analysis of its derivative. Notably, this compound is a Cope rearranged product from Vibsanin B, an 11-membered vibsane-type diterpene, highlighting the intriguing transformations within the vibsanin family of compounds (Fukuyama et al., 1997).

Synthesis Analysis

The synthetic journey to vibsanin compounds, including this compound, has been marked by complexity due to their dense and intricate molecular frameworks. The total synthesis of related vibsanin compounds has unambiguously established their relative and absolute stereochemistry, offering a pathway to synthesize this compound. Notably, the synthesis highlights the stereoselective formation of quaternary stereocenters and the construction of the characteristic ring structures that define the vibsanin family (Takao et al., 2015).

Molecular Structure Analysis

This compound's molecular structure is particularly fascinating due to its 7-membered ring, which differs from the more commonly studied 11-membered rings of its counterparts. This difference in ring size significantly impacts the compound's reactivity and potential for chemical transformations. The establishment of its absolute structure through derivative analysis has been crucial for understanding its chemical behavior and the potential for synthetic modification (Fukuyama et al., 1997).

Chemical Reactions and Properties

This compound has demonstrated an ability to undergo interesting chemical reactions, such as the Cope rearrangement, which is pivotal in its transformation from Vibsanin B. This reactivity not only sheds light on the dynamic chemistry of the vibsanin series but also hints at the synthetic versatility of this compound for further derivatization and study (Fukuyama et al., 1997).

科学研究应用

抗癌潜力

Vibsanin A及其类似物,包括与Vibsanin C相关的化合物,已显示出在急性髓样白血病(AML)治疗中的潜力,通过激活蛋白激酶C(PKC)诱导髓样细胞分化,而无肿瘤促进活性。这表明this compound类似物在AML治疗中可能具有潜在的治疗作用。Vibsanin A直接与PKC相互作用并激活PKC,导致ERK途径的诱导和c-Myc表达减少的能力,突显了this compound及相关化合物在癌症治疗中的潜力,特别是在克服各种AML亚型对ATRA基础治疗的抵抗方面(Matsuki et al., 2017) (Yu et al., 2016)。

HSP90抑制

对与this compound密切相关的Vibsanin B衍生物的研究突出了它们作为新型HSP90 C末端抑制剂的作用,显示出作为抗癌剂的显著潜力。这项工作表明this compound可能具有类似的生化特性,为癌症治疗提供了一类新的抑制剂,特别是考虑到Vibsanin B对HSP90β的优先靶向作用而非HSP90α(Shao et al., 2017)。

细胞毒性和潜在的抗癌应用

This compound已被确定为对人类癌细胞系具有细胞毒性的性质,包括鼻咽癌和胃癌细胞。这为其在癌症研究中的应用打开了途径,特别是在从自然来源中鉴定新型细胞毒性药剂方面。从香茱萸中解析this compound及相关化合物的结构对于理解它们的生物活性和潜在的治疗应用至关重要(Shen et al., 2004)。

合成研究和化学生物学

对vibsane型二萜类化合物(包括this compound)的全合成工作为这些化合物的结构复杂性和生物学意义提供了宝贵的见解。这些研究不仅建立了合成结构密集二萜类化合物的方法,还使得探索它们的生物功能和潜在药用应用成为可能(Mak & Williams, 2012)。

未来方向

While specific future directions for Vibsanin C are not mentioned in the search results, related compounds such as Vibsanin B have shown promise in treating inflammation-associated diseases by inhibiting interstitial leukocyte migration . This suggests potential future research directions for this compound in the treatment of similar diseases.

作用机制

Target of Action

Vibsanin C primarily targets Heat Shock Protein 90 (HSP90) . HSP90 is an ATP-dependent chaperone protein that plays a crucial role in the assembly and folding of a wide range of proteins . It has long been considered a potential target for cancer due to its critical role in protein assembly and folding .

Mode of Action

This compound interacts directly with HSP90, inhibiting its activity . This interaction has been confirmed through further studies, which demonstrated the direct interaction between HSP90 and its inhibitors .

Biochemical Pathways

The inhibition of HSP90 by this compound affects various biochemical pathways. HSP90 has recently been identified as having a significant pathogenic role in viral infections, neurodegenerative diseases, and inflammation . Therefore, the development of drugs that inhibit chaperone proteins like HSP90 could potentially treat these stubborn diseases .

Result of Action

The inhibition of HSP90 by this compound leads to various molecular and cellular effects. For instance, one study showed that this compound promotes apoptosis in HL-60 cells through a mitochondria-mediated cell death pathway . Additionally, this compound has been shown to inhibit tumor growth in a H22 tumor-bearing mouse model .

生化分析

Biochemical Properties

Vibsanin C plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. One of the key interactions is with protein kinase C (PKC), where this compound acts as an activator. This activation leads to the induction of the extracellular signal-regulated kinase (ERK) pathway and a decrease in c-Myc expression . Additionally, this compound has been shown to interact with heat shock protein 90 beta (HSP90β), inhibiting its function and affecting leukocyte migration .

Cellular Effects

This compound has profound effects on various cell types and cellular processes. It induces differentiation in myeloid leukemia cells by activating protein kinase C, which subsequently activates the ERK pathway and reduces c-Myc expression . This differentiation is crucial for the treatment of acute myeloid leukemia. Furthermore, this compound inhibits interstitial leukocyte migration by targeting HSP90β, which can ameliorate inflammation-associated diseases such as multiple sclerosis .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with key biomolecules. This compound activates protein kinase C, leading to the activation of the ERK pathway and downregulation of c-Myc expression . This mechanism is essential for its differentiation-inducing activity in myeloid leukemia cells. Additionally, this compound binds to HSP90β, inhibiting its function and thereby reducing leukocyte migration . These interactions highlight the compound’s potential as a therapeutic agent for various diseases.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that this compound maintains its activity over extended periods, making it a reliable compound for in vitro and in vivo studies

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. In studies involving zebrafish and mice, this compound has shown dose-dependent inhibition of leukocyte migration Higher doses of this compound have been associated with increased inhibition of inflammatory responses, while lower doses have shown moderate effects

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily through its interaction with protein kinase C and HSP90β. The activation of protein kinase C by this compound leads to the induction of the ERK pathway, which plays a crucial role in cell differentiation and proliferation . Additionally, the inhibition of HSP90β affects various signaling pathways involved in leukocyte migration and inflammation . These interactions underscore the compound’s potential impact on metabolic flux and metabolite levels.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound is known to interact with HSP90β, which may facilitate its transport and localization within cells . The compound’s distribution is influenced by its binding affinity to these proteins, affecting its accumulation and localization in specific cellular compartments.

Subcellular Localization

This compound exhibits specific subcellular localization patterns that influence its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with protein kinase C and HSP90β . These interactions are crucial for its biochemical and cellular effects. Additionally, post-translational modifications and targeting signals may direct this compound to specific organelles, further influencing its subcellular localization and activity.

属性

| { "Design of the Synthesis Pathway": "The synthesis pathway of Vibsanin C involves a series of reactions starting from commercially available starting materials.", "Starting Materials": [ "4-hydroxybenzaldehyde", "2-hydroxy-1,4-naphthoquinone", "methyl vinyl ketone", "methyl iodide", "sodium hydride", "palladium on carbon" ], "Reaction": [ "Step 1: Condensation of 4-hydroxybenzaldehyde and 2-hydroxy-1,4-naphthoquinone in the presence of a base to form 2-(4-hydroxyphenyl)-3,4-dihydronaphthalen-1(2H)-one.", "Step 2: Alkylation of the above compound with methyl vinyl ketone in the presence of a base to form 2-(4-hydroxyphenyl)-3-(3-oxobut-1-en-1-yl)-3,4-dihydronaphthalen-1(2H)-one.", "Step 3: Methylation of the above compound with methyl iodide in the presence of a base to form 2-(4-hydroxyphenyl)-3-(3-oxobut-1-en-1-yl)-5-methyl-3,4-dihydronaphthalen-1(2H)-one.", "Step 4: Reduction of the above compound with sodium hydride in the presence of ethanol to form 2-(4-hydroxyphenyl)-3-(3-oxobutyl)-5-methyl-3,4-dihydronaphthalen-1(2H)-one.", "Step 5: Palladium-catalyzed hydrogenation of the above compound in the presence of hydrogen gas to form Vibsanin C." ] } | |

CAS 编号 |

74690-89-4 |

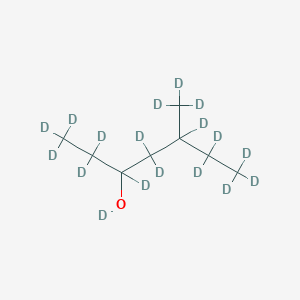

分子式 |

C25H36O5 |

外观 |

Oil |

产品来源 |

United States |

Q & A

Q1: What is Vibsanin C and where is it found?

A1: this compound is a seven-membered ring vibsane-type diterpene primarily isolated from the leaves of Viburnum awabuki, a plant species belonging to the Caprifoliaceae family. [, ]

Q2: Are there other similar compounds found in Viburnum awabuki?

A2: Yes, Viburnum awabuki produces a variety of structurally related vibsane-type diterpenes. These include 5-epi-vibsanin C, 5-epi-vibsanin H, 5-epi-vibsanin K, 18-O-methyl-5-epi-vibsanin K, and 5-epi-vibsanin E, among others. These compounds often differ in the structure of their C-12-C-17 side chains. [, ]

Q3: Has the structure of this compound been confirmed through chemical synthesis?

A3: While a complete total synthesis has not been reported, the chemical conversion of this compound to vibsanin E, a tricyclic vibsane-type diterpene, has been achieved. This transformation, utilizing BF3.OEt2 at -78°C, provides strong support for the proposed structure and stereochemistry of this compound. []

Q4: Does this compound exhibit any biological activity?

A4: Yes, this compound, along with 5-epi-vibsanin C and 5-epi-vibsanin H, have shown moderate cytotoxic activity against KB cells, a human nasopharyngeal carcinoma cell line. []

Q5: Are there any ongoing efforts to synthesize this compound or its derivatives?

A5: There is evidence of synthetic studies focusing on this compound. Abstracts like "P-275 Synthetic Study of 7-Membered Vibsane-type Diterpene, this compound" suggest ongoing research efforts in this area. []

Q6: Have any studies investigated the structure-activity relationships of this compound derivatives?

A6: Research on this compound derivatives, specifically "Design, synthesis and biological evaluation of a new class of Hsp90 inhibitors this compound derivatives," indicates an interest in understanding how structural modifications impact biological activity. This suggests ongoing efforts to explore and optimize the therapeutic potential of this class of compounds. []

Q7: Is there any research on potential applications of this compound beyond cytotoxicity?

A7: While cytotoxic activity is a key finding, research into Viburnum odoratissimum, a related species producing vibsanin-type diterpenes, points to additional biological activities. These include antibacterial activity, fish piscicidal activity, and inhibition of plant growth. [] This suggests a broader potential for vibsane-type diterpenes that warrants further investigation.

Q8: What is the significance of discovering vibsane-type diterpenes with a cis relationship on the C-5 and C-10 positions?

A8: The isolation of seven-membered vibsane-type diterpenes with a cis relationship on the C-5 and C-10 positions, like 5-epi-vibsanin C, was significant. Conformational analysis of vibsanin B, an eleven-membered vibsane-type diterpene, had previously predicted the existence of such compounds. [] This discovery highlights the value of computational approaches in guiding natural product isolation and structure elucidation.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。